molecular formula C13H8FN B177932 3-(4-Fluorophenyl)benzonitrile CAS No. 10540-33-7

3-(4-Fluorophenyl)benzonitrile

Cat. No. B177932
CAS RN: 10540-33-7
M. Wt: 197.21 g/mol
InChI Key: ZDNUQACWNIURTE-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)benzonitrile” is a chemical compound with the molecular formula C13H8FN . It has a molecular weight of 197.21 . It is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.


Synthesis Analysis

The synthesis of “this compound” can be achieved using 4-Fluorobenzyl alcohol as a raw material by chemical reaction .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied with Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .

Scientific Research Applications

Synthesis and Chemical Analysis

Synthesis of Antidepressant Impurities : The synthesis of 4-[1-(4-dimethylamino)-1-(4-fluorophenyl) butenyl]-3-(hydroxymethyl) benzonitrile, an impurity in the production of the antidepressant citalopram, demonstrates the chemical utility of related structures. This process involves acylation, dehydration, hydrolysis, and recrystallization steps, achieving a high purity product with significant yield, underscoring the relevance in pharmaceutical quality control (Zhang Dao-zhen, 2010).

Fluorescence Properties : Research on 4-(1-azetidinyl)benzonitriles with fluorine substitution revealed altered fluorescence quantum yields and decay times in various solvents, indicating the impact of fluoro-substitution on molecular photochemistry. This study provides insights into the behavior of similar fluorinated compounds in photochemical applications (S. Druzhinin et al., 2001).

Advanced Material Synthesis

Iodination Processes : The selective iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile showcases the compound's utility in synthetic chemistry, particularly under continuous flow conditions. This method emphasizes the adaptability and efficiency of introducing functional groups to fluorinated benzonitriles, catering to the needs of organometallic and pharmaceutical chemistry (Anna L. Dunn et al., 2018).

Biomedical Research Applications

Neuroimaging Agents : The synthesis and evaluation of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB, for in vitro and in vivo studies highlight the potential of fluorinated benzonitriles in developing diagnostic tools for neuroimaging, particularly targeting the serotonin transporter (S. Garg et al., 2007).

Photocatalytic Applications

Photocatalytic Generation of Electrophiles : The study on the photocatalytic generation of fluorophosgene from 4-(trifluoromethoxy)benzonitrile showcases the innovative use of fluorinated benzonitriles in synthesizing highly reactive intermediates. This method opens new avenues in the preparation of carbonates, carbamates, and urea derivatives, demonstrating the compound's versatility in facilitating complex organic transformations (D. Petzold et al., 2018).

Safety and Hazards

When handling “3-(4-Fluorophenyl)benzonitrile”, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

“3-(4-Fluorophenyl)benzonitrile” has gained a lot of attention from scientists worldwide due to its wide use as an intermediate in the synthesis of various organic compounds. Future research may focus on exploring new synthetic routes, studying its biological activity, and developing new applications in pharmaceuticals, agrochemicals, and fine chemicals .

properties

IUPAC Name

3-(4-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNUQACWNIURTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362714
Record name 3-(4-fluorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10540-33-7
Record name 4′-Fluoro[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10540-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-fluorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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